3-amino-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one hydrochloride
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Overview
Description
3-amino-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one hydrochloride is a heterocyclic compound with a unique structure that includes both pyrrole and pyridine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The hydrochloride salt form enhances its solubility and stability, making it more suitable for practical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrrolo[3,4-b]pyridine Core: This can be achieved through a Rhodium(III)-catalyzed cascade olefination/annulation of picolinamides.
Amination: Introduction of the amino group at the 3-position can be done using suitable amination reagents under controlled conditions.
Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the employment of continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-amino-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The amino group and other positions on the pyrrolo[3,4-b]pyridine core can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Conditions for substitution reactions can vary widely, but often involve the use of catalysts or specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, such as alkyl or aryl groups.
Scientific Research Applications
3-amino-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 3-amino-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one hydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, where the compound may act as an inhibitor or modulator. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share a similar pyrrole ring structure and exhibit a range of biological activities.
Pyrido[2,3-d]pyrimidin-7-one Derivatives: These compounds have a similar pyridine ring and are used in medicinal chemistry for their biological activity.
Uniqueness
3-amino-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one hydrochloride is unique due to its specific substitution pattern and the presence of both pyrrole and pyridine rings. This combination provides a distinct set of chemical and biological properties that can be leveraged in various applications.
Properties
IUPAC Name |
3-amino-5,6-dihydropyrrolo[3,4-b]pyridin-7-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O.ClH/c8-5-1-4-2-10-7(11)6(4)9-3-5;/h1,3H,2,8H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNRRPZAPBHBFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=O)N1)N=CC(=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137936-74-2 |
Source
|
Record name | 3-amino-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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